2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is an organic compound classified as a quinoline derivative. Quinoline derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and various scientific applications. The compound is characterized by its unique structure, which includes an ethylphenyl group and a carbonyl chloride functional group, contributing to its reactivity and potential uses in drug development and material science.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 1160254-99-8 and can be sourced from various suppliers, including VWR and Santa Cruz Biotechnology, which provide it for research purposes.
2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride falls under the category of heterocyclic aromatic compounds. Its structure features a quinoline ring system, which is a bicyclic compound containing both a benzene ring and a pyridine ring. This classification highlights its potential for biological activity and its utility in synthetic organic chemistry.
The synthesis of 2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride typically involves several key steps:
The synthesis may require optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors may also be employed in industrial settings to enhance efficiency.
The molecular formula of 2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is . The structure features:
2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride can participate in various chemical reactions due to its reactive functional groups:
The reactivity of this compound is influenced by the electron-withdrawing nature of the carbonyl chloride group, which enhances electrophilicity and facilitates nucleophilic attack.
The mechanism of action for compounds like 2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride often involves interaction with biological macromolecules such as proteins or nucleic acids. The carbonyl chloride moiety can form covalent bonds with nucleophilic sites on these macromolecules, potentially leading to inhibition of enzymatic activity or disruption of cellular processes.
Research indicates that quinoline derivatives exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties. The specific mechanism for this compound would require further investigation through biological assays.
Relevant data indicates that proper safety protocols should be followed when handling this compound due to its classification as an irritant.
2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride has several applications in scientific research:
This compound's versatility makes it valuable across multiple fields of research, particularly in developing new therapeutic agents and materials.
Quinoline’s medicinal significance originated with natural alkaloids like quinine, but synthetic analogs now dominate pharmaceutical pipelines. The 4-carbonyl chloride functionalization marks a strategic evolution, enabling efficient C–N and C–O bond formation critical for amide or ester-linked bioconjugates. This compound (CAS: 1160254-99-8) embodies modern advances in quinoline scaffold tailoring, where ethylphenyl and dimethyl groups synergistically optimize steric and electronic properties for target-specific intermediates. The CAS registry entry (established 2011) reflects recent methodological innovations in accessing sterically congested quinolinecarboxylic acid derivatives [1] [2].
Table 1: Core Identification Data for 2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
| Property | Value |
|---|---|
| CAS Registry Number | 1160254-99-8 |
| Molecular Formula | C₂₀H₁₈ClNO |
| Molecular Weight | 323.82 g/mol |
| IUPAC Name | 2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride |
| Canonical SMILES | CCc1ccc(-c2cc(C(=O)Cl)c3cc(C)cc(C)c3n2)cc1 |
| InChIKey | MWBHWIQLHWVEJK-UHFFFAOYSA-N |
The carbonyl chloride group serves as a high-energy acylating agent, driving nucleophilic substitution via irreversible loss of chloride. This moiety’s electrophilicity enables:
Kinetic studies confirm carbonyl chlorides react 10³–10⁵ times faster than corresponding pentafluorophenyl esters in acylation, underscoring their synthetic utility. However, steric hindrance from the adjacent 2-aryl and 6,8-dimethyl groups moderates reactivity, necessitating optimized conditions (e.g., tertiary amine catalysts) for sluggish nucleophiles [6].
Table 2: Key Synthetic Applications Enabled by the Carbonyl Chloride Group
| Reaction Type | Nucleophile | Product Class | Primary Application |
|---|---|---|---|
| Acylation | Primary Amines | 4-Carboxamides | Biologically active scaffolds |
| Esterification | Alcohols/Phenols | Quinoline-4-carboxylates | Fluorescent probes |
| Friedel-Crafts | Electron-rich arenes | Diaryl ketones | Photoinitiators |
| Carboxylic Acid Synthesis | Hydrolysis | Quinoline-4-carboxylic acids | Ligands for metal complexes |
Substituent positioning critically modulates quinoline properties:
Comparative analyses of structural analogs reveal substituent-dependent trends:
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 1192-42-3
CAS No.: 126084-10-4
CAS No.: 54954-14-2
CAS No.: 39492-88-1